Cas no 15459-04-8 (Phenol,2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylene)]bis[6-(1,1-dimethylethyl)-4-methyl-)

Phenol,2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylene)]bis[6-(1,1-dimethylethyl)-4-methyl- structure
15459-04-8 structure
Product Name:Phenol,2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylene)]bis[6-(1,1-dimethylethyl)-4-methyl-
CAS-nummer:15459-04-8
MF:C34H46O2
MW:486.727850437164
CID:167953
PubChem ID:291903
Update Time:2025-04-19

Phenol,2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylene)]bis[6-(1,1-dimethylethyl)-4-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Phenol,2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylene)]bis[6-(1,1-dimethylethyl)-4-methyl-
    • 2-tert-butyl-6-[[4-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-2,3,5,6-tetramethylphenyl]methyl]-4-methylphenol
    • 2-tert-butyl-6-(4-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-2,3,5,6-tetramethylbenzyl)-4-methylphenol
    • AC1L6GUJ
    • AC1Q2IKA
    • AC1Q79HO
    • CTK4C8338
    • NCIStruc1_001501
    • NCIStruc2_001652
    • NSC157469
    • NSC-157469
    • NCGC00014430-02
    • AKOS024429848
    • NCI60_001144
    • CHEMBL1741892
    • 6,6'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(2-(tert-butyl)-4-methylphenol)
    • NCGC00014430
    • NCI157469
    • 15459-04-8
    • NCGC00097535-01
    • ALPHA2,ALPHA'2-(2,3,5,6-TETRAMETHYL-1,4-PHENYLENE)BIS(6-TERT-BUTYL-2,4-XYLENOL)
    • 6,3,5,6-tetramethyl-1,4-phenylene)bis(methylene)bis(2-tert-butyl-4-methylphenol)
    • CCG-37324
    • DTXSID30303238
    • Inchi: 1S/C34H46O2/c1-19-13-25(31(35)29(15-19)33(7,8)9)17-27-21(3)23(5)28(24(6)22(27)4)18-26-14-20(2)16-30(32(26)36)34(10,11)12/h13-16,35-36H,17-18H2,1-12H3
    • InChI-sleutel: DSJCTVARYPWIFZ-UHFFFAOYSA-N
    • LACHT: OC1C(=CC(C)=CC=1C(C)(C)C)CC1C(C)=C(C)C(=C(C)C=1C)CC1=CC(C)=CC(=C1O)C(C)(C)C

Berekende eigenschappen

  • Exacte massa: 486.34998
  • Monoisotopische massa: 486.349780706g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 36
  • Aantal draaibare bindingen: 6
  • Complexiteit: 625
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 10.6
  • Topologisch pooloppervlak: 40.5Ų

Experimentele eigenschappen

  • PSA: 40.46
Aanbevolen leveranciers
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.